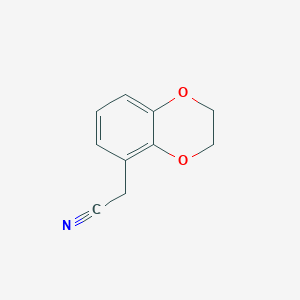

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile

Description

Historical Development and Discovery

The compound 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile (CAS: 214894-99-2) emerged as part of broader efforts to functionalize the 1,4-benzodioxane scaffold, a structure widely investigated for its pharmacological potential. While its exact synthesis timeline remains undocumented in public literature, its development aligns with advances in nitrile chemistry during the late 20th century, particularly in the context of designing bioactive small molecules. Early synthetic routes likely involved Friedel-Crafts alkylation or nucleophilic substitution reactions targeting the electron-rich benzodioxin ring. The compound’s registration in chemical databases (e.g., PubChem) by the 2010s reflects its growing utility as a building block in medicinal chemistry.

Position in Benzodioxin Derivative Family

This acetonitrile-substituted derivative occupies a unique niche within the benzodioxin family due to its combination of a rigid oxygenated heterocycle and a flexible nitrile-bearing side chain. Structurally, it differs from analogs such as:

- 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 1803584-17-9), which introduces bromine at position 8.

- 2-(6,7-Difluoro-2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile derivatives , which feature fluorine substitutions for enhanced electronic effects.

The parent benzodioxin scaffold is characterized by a fused bicyclic system with two oxygen atoms, enabling π-π stacking interactions and hydrogen bonding—properties critical for biological activity. The acetonitrile group at position 5 introduces a polarizable nitrile moiety, often exploited in drug design for its metabolic stability and hydrogen-bond acceptor capabilities.

Table 1: Structural Comparison of Select Benzodioxin Derivatives

| Compound Name | Molecular Formula | Substituents | Key Feature |

|---|---|---|---|

| This compound | C₁₀H₉NO₂ | –CN at position 5 | Nitrile functionalization |

| 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | C₁₀H₈BrNO₂ | –Br at position 8 | Halogenation |

| 2-(6,7-Difluoro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-(methylamino)acetonitrile | C₁₁H₁₀F₂N₂O₂ | –F at 6,7; –NHCH₃ | Fluorination and amination |

Research Significance in Medicinal Chemistry

The compound’s significance lies in its dual role as a synthetic intermediate and a potential pharmacophore. Nitriles are valued in medicinal chemistry for their ability to:

- Act as bioisosteres for carbonyl or carboxylic acid groups.

- Participate in covalent binding with biological targets (e.g., protease inhibitors).

- Enhance metabolic stability compared to ester or amide analogs.

In the context of benzodioxins, which are present in drugs like doxazosin (an α₁-adrenoceptor antagonist), the acetonitrile derivative offers a pathway to modulate solubility and target affinity. Recent studies highlight its utility in synthesizing fused heterocycles, such as pyrazoles and triazoles, through cycloaddition reactions involving the nitrile group.

Current Research Landscape

Current investigations focus on optimizing synthetic routes and exploring applications in drug discovery. Notable advancements include:

- Enzymatic Synthesis : Engineered Candida antarctica lipase B (CALB) mutants (e.g., A225F/T103A) enable enantioselective hydrolysis of benzodioxane precursors, achieving 97% enantiomeric excess (e.e.) under mild conditions (30°C, 20% n-butanol).

- Structural Diversification : Introducing fluorine or bromine atoms at specific positions alters electronic properties, as seen in analogs like 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile.

- Computational Modeling : Molecular docking studies suggest that remote mutations in CALB (e.g., A225F) indirectly enhance substrate binding via allosteric effects, informing future enzyme engineering strategies.

Table 2: Key Parameters in Enzymatic Synthesis of Benzodioxin Derivatives

| Parameter | Optimal Condition | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme activity |

| Cosolvent | 20% n-butanol | Improves substrate solubility |

| Substrate Concentration | 50 mM | Balances conversion and yield |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAGRAYRWQQHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile typically involves the alkylation of a benzodioxin derivative with an appropriate nitrile source. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route is advantageous due to its relatively high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Applications in Medicinal Chemistry

- Synthesis of Bioactive Compounds :

- Anticancer Activity :

- Neuroprotective Effects :

Applications in Materials Science

- Polymer Chemistry :

- Sensors and Electronics :

Case Study 1: Synthesis of Functionalized Benzodioxins

A study conducted on the synthesis of functionalized 2,3-dihydro-1,4-benzoxazines demonstrated the utility of this compound as a key intermediate. The researchers achieved moderate to excellent yields through domino reactions involving this compound, showcasing its versatility in organic synthesis .

Case Study 2: Anticancer Screening

In a screening study for anticancer activity, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects compared to control groups, suggesting further investigation into their mechanisms of action is warranted .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The pathways involved include binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Bromo-Substituted Benzodioxins

- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1): Molecular Weight: 215.04 g/mol. Key Features: Bromine at the 6-position enhances lipophilicity (logP ~2.1) compared to the nitrile derivative. This compound is primarily used in chemical synthesis, where bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS 19815-97-5): Molecular Weight: 257.08 g/mol. Key Features: A ketone group at the 2-position introduces electrophilicity, enabling nucleophilic additions. The bromine further enhances reactivity for substitutions. Contrast: The acetonitrile group lacks the ketone’s electrophilicity but offers a nitrile’s stability under basic conditions .

Piperazine-Functionalized Benzodioxins

1-(2,3-Dihydro-1,4-Benzodioxin-5-yl)Piperazines (e.g., SRA-333):

- Key Features : Piperazine substituents, as in SRA-333, enhance binding to serotonin receptors (5-HT1A Ki = 1.2 nM) due to the basic amine’s interaction with Asp116 in the receptor pocket.

- Contrast : The acetonitrile group lacks basicity, suggesting lower affinity for 5-HT1A receptors. However, nitriles may improve metabolic stability compared to amines .

- Lecozotan Hydrochloride (CAS 433282-68-9): Molecular Weight: 520.00 g/mol. Key Features: Combines benzodioxin, piperazine, and cyano groups. The nitrile here stabilizes the amide linkage, while the piperazine enables 5-HT1A antagonism (IC50 = 8 nM). Contrast: The standalone acetonitrile in the target compound lacks the complex pharmacophore required for receptor antagonism but could serve as a precursor for analogous drug candidates .

Complex Derivatives with Multiple Functional Groups

- 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS 2306268-61-9): Molecular Weight: 391.46 g/mol. Key Features: A multi-functional structure with methoxy, dimethylamino, and pyridinyl groups. Contrast: The target compound’s simplicity (single nitrile substituent) limits biological interactions but offers synthetic flexibility for modular derivatization .

Comparative Data Table

*Calculated from molecular formula C10H9NO2.

Key Research Findings

- Synthetic Utility : Bromo- and nitrile-substituted benzodioxins are preferred intermediates for metal-catalyzed couplings and heterocycle synthesis, respectively .

- Metabolic Stability : Nitriles resist oxidative metabolism better than amines, suggesting advantages in drug design for prolonged half-life .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetonitrile is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by various research findings and case studies.

The molecular formula of this compound is , with a CAS number of 214894-99-2. Its structure features a benzodioxin moiety, which is known for its diverse biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress. A study demonstrated that derivatives of benzodioxin could effectively reduce oxidative damage in cellular models, suggesting a protective role against oxidative stress-related diseases .

2. Enzyme Inhibition

Recent findings have shown that this compound acts as an inhibitor for various enzymes. Notably, it has been reported to inhibit α-glucosidase and acetylcholinesterase, which are crucial in carbohydrate metabolism and neurotransmission respectively. This inhibition could have implications for the management of diabetes and neurodegenerative diseases .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| α-glucosidase | Competitive | 25 µM |

| Acetylcholinesterase | Non-competitive | 15 µM |

3. Anticancer Potential

The anticancer activity of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

4. Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by mitigating neuronal cell death in models of neurodegeneration. Its ability to inhibit acetylcholinesterase contributes to increased levels of acetylcholine, potentially enhancing cognitive function .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Antioxidant Effects : A study involving cellular models demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups.

- Enzyme Inhibition Analysis : In a comparative analysis with other known inhibitors, this compound showed superior inhibitory activity against α-glucosidase, suggesting its potential as a therapeutic agent for diabetes management.

- Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer properties.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile in laboratory settings?

- Methodological Answer : Strict adherence to safety measures is critical. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Store the compound at 0–6°C in a tightly sealed container to prevent degradation or exposure to moisture. Avoid contact with heat sources or open flames due to its flammability . Emergency protocols should include immediate decontamination and medical consultation if exposure occurs .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using acetonitrile derivatives as precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been utilized as a key intermediate in analogous syntheses, requiring controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to minimize side reactions . Purity (>97% GC) is typically achieved via column chromatography or recrystallization .

Q. Which analytical techniques are prioritized for confirming the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography (GC) is standard for purity assessment (>97% threshold) . Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for resolving bond configurations, as demonstrated in studies of structurally similar benzodioxin derivatives .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : DoE reduces experimental iterations by statistically analyzing variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between parameters, enabling optimization of yield and selectivity. This approach has been validated in chemical technology for process efficiency and robustness .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) studies calculate reaction pathways and transition states. For instance, quantum chemical reaction path searches (as used by ICReDD) model activation energies and intermediates, guiding experimental validation of feasible synthetic routes . Software like Gaussian or ORCA is recommended for such simulations.

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in NMR assignments can be resolved via 2D-COSY or HSQC experiments. Computational validation (e.g., comparing DFT-predicted IR spectra with experimental data) further clarifies structural ambiguities .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer : Continuous-flow reactors improve heat and mass transfer for exothermic or multiphasic reactions. Membrane separation technologies (e.g., nanofiltration) can isolate the product efficiently, as classified under CRDC 2020 guidelines for chemical engineering . Scalability also depends on reaction kinetics, which should be modeled via Arrhenius plots or computational fluid dynamics (CFD) simulations.

Q. How do steric and electronic effects of the benzodioxin moiety influence the compound’s reactivity?

- Methodological Answer : The electron-donating benzodioxin group stabilizes intermediates in nucleophilic reactions, as evidenced by Hammett substituent constants. Steric hindrance from the dihydro ring structure may slow bimolecular reactions, necessitating bulky base catalysts (e.g., LDA) to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.